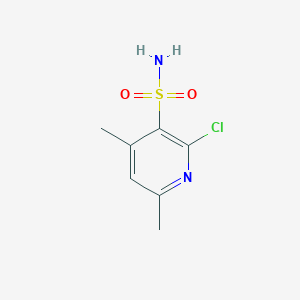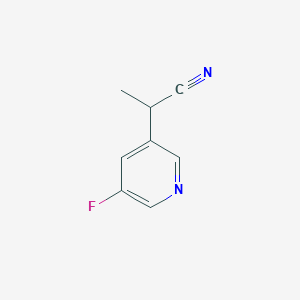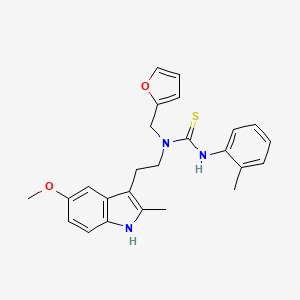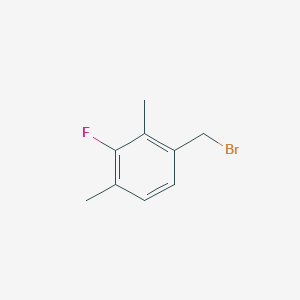
(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds. The presence of the phenoxyphenyl group suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable morpholino compound with a 3-phenoxyphenyl compound in the presence of a base. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholino group attached to a propenone backbone with a 3-phenoxyphenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone backbone could undergo addition reactions. The morpholino group might also participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
Experimental and Theoretical Analysis of Intermolecular Interactions : A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, demonstrating different intermolecular interactions such as C–H⋯O, C–H⋯π, π⋯π, and lp⋯π, using various thermal techniques and quantum mechanical calculations. This research highlights the compound's role in understanding molecular interactions and structural properties (Shukla et al., 2014).
Dynamic NMR Studies : Another study reported on the synthesis of a novel chalcone-based N-substituted morpholine derivative, showcasing its characterization through advanced NMR techniques. This derivative's dynamic NMR measurements reveal insights into the molecular behavior and structural dynamics of such compounds (Baskar et al., 2013).
Photophysical Properties
- Lanthanide-Centered Hybrid Materials : Research involving the creation of lanthanide (Eu3+, Tb3+)-centered hybrid materials utilized a structurally similar compound as a bridge molecule. This work underscores the compound's utility in developing materials with significant photoluminescent properties, potentially useful in optoelectronic applications (Liu & Yan, 2008).
Catalytic Activities
- Copper-Catalyzed Reactions : A copper-catalyzed, ligand-free intramolecular C-N coupling study demonstrates the compound's relevance in synthesizing biologically important structures. This research provides a practical synthetic route to (E)-3-arylideneindolin-2-ones, important for their biological activities (Luo et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Performance : A study on a new 1,4-disubstituted-1,2,3-triazole product with a morpholine ligand revealed high corrosion inhibition efficiency on mild steel in an acidic medium. The findings contribute to the understanding of corrosion protection mechanisms and the development of new inhibitors (Hrimla et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research focusing on the synthesis of (E)-1-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones and their antimicrobial activity shows the compound's potential in medicinal chemistry. The compounds exhibited notable in vitro antimicrobial properties, indicating their use in developing new antimicrobial agents (Pujari et al., 2018).
作用機序
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target. The morpholino group is often used in drugs to increase solubility or to alter the drug’s interaction with its target .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOBBOKRCVML-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)

![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)
